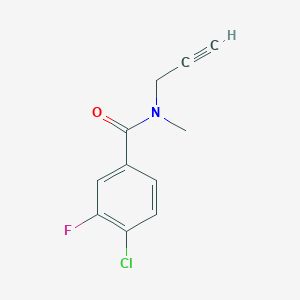![molecular formula C13H15BrClN3O B6622492 1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6622492.png)
1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine is a complex organic compound characterized by the presence of bromine, chlorine, and oxadiazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Amine formation: The final step involves the formation of the methanamine structure by reacting the substituted phenyl compound with appropriate amine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove halogen atoms or reduce the oxadiazole ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine involves its interaction with specific molecular targets. The presence of halogen atoms and the oxadiazole ring allows the compound to engage in various interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 1-(4-bromo-2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine
- 1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N-methylmethanamine
- 1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-ethylmethanamine
Uniqueness
The uniqueness of 1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClN3O/c1-3-12-16-17-13(19-12)8-18(2)7-9-4-5-10(14)6-11(9)15/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLXJBMMXAQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(C)CC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-N'-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B6622413.png)
![N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B6622417.png)
![N-[(E)-3-(4-bromophenyl)prop-2-enyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B6622421.png)

![5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B6622430.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B6622437.png)
![N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6622445.png)
![ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate](/img/structure/B6622448.png)
![N-(2-methoxyethyl)-N-methyl-5-(6-oxa-9-azaspiro[4.5]decan-9-ylmethyl)pyridin-2-amine](/img/structure/B6622458.png)
![N-[2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethyl]propan-2-amine](/img/structure/B6622464.png)
![(2,4-Difluorophenyl)-[4-(1-hydroxycyclobutanecarbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6622471.png)
![N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6622479.png)
![N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide](/img/structure/B6622489.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B6622500.png)
